molecular formula C7H5F3O B6226386 3-(difluoromethyl)-5-fluorophenol CAS No. 1214333-96-6

3-(difluoromethyl)-5-fluorophenol

Cat. No. B6226386
CAS RN: 1214333-96-6
M. Wt: 162.1
InChI Key:
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Description

The difluoromethyl group (CF2H) is a functional group in organic chemistry. It is characterized by two fluorine atoms bonded to a carbon atom, which is also bonded to a hydrogen atom . This group is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of significant research. Late-stage difluoromethylation processes based on X–CF2H bond formation have been developed, where X is C(sp), C(sp2), C(sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be influenced by the biological environment. DFT calculations have revealed that the biological environment changes the molecular structure of difluoromethylated compounds only slightly .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary depending on the specific compound. For example, eflornithine, a difluoromethylated compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

Safety and Hazards

The safety and hazards of a compound can depend on many factors, including its specific structure and the conditions under which it is handled. For example, some difluoromethylated compounds may react violently with water .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . Future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are being explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-5-fluorophenol involves the introduction of a difluoromethyl group and a fluorine atom onto a phenol ring.", "Starting Materials": [ "Phenol", "Difluoromethyl bromide", "Potassium carbonate", "Copper(I) iodide", "Copper(II) sulfate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Phenol is reacted with potassium carbonate and copper(I) iodide in ethyl acetate to form the corresponding copper phenoxide intermediate.", "Difluoromethyl bromide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with hydrochloric acid and the organic layer is separated.", "The aqueous layer is extracted with ethyl acetate and the combined organic layers are washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the crude product.", "The crude product is then dissolved in a mixture of water and sodium hydroxide and sodium borohydride is added.", "The resulting mixture is stirred at room temperature for several hours and then acidified with hydrochloric acid.", "The product is extracted with ethyl acetate and the organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the final product, 3-(difluoromethyl)-5-fluorophenol." ] }

CAS RN

1214333-96-6

Product Name

3-(difluoromethyl)-5-fluorophenol

Molecular Formula

C7H5F3O

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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